2-Hexanone

solvent evaporation coating formulation industrial finishing

2-Hexanone (methyl butyl ketone) occupies a distinct physicochemical niche that prevents simple substitution by faster ketones. Its evaporation index of 8.1 (ether=1) provides 4.3× slower drying than acetone, enabling superior flow and leveling in nitrocellulose lacquers, vinyl copolymers, and alkyd coatings. With water solubility of 14–20 g/L, it partitions predictably in biphasic systems—unlike fully miscible acetone or phase-separating MIBK—ideal for transfer hydrogenation and extraction. High-purity grades (≥98%) free from 3-hexanone contamination ensure reproducible synthesis. Verify neurotoxicity exposure limits (NIOSH REL: 1 ppm) before procurement.

Molecular Formula C6H12O
C4H9COCH3
C6H12O
Molecular Weight 100.16 g/mol
CAS No. 591-78-6
Cat. No. B1666271
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hexanone
CAS591-78-6
Synonyms2 Hexanone
2-Hexanone
Butylmethyl Ketone
Hexan 2 one
Hexan-2-one
Ketone, Butylmethyl
Ketone, Methyl n-Butyl
Methyl n Butyl Ketone
Methyl n-Butyl Ketone
n-Butyl Ketone, Methyl
Molecular FormulaC6H12O
C4H9COCH3
C6H12O
Molecular Weight100.16 g/mol
Structural Identifiers
SMILESCCCCC(=O)C
InChIInChI=1S/C6H12O/c1-3-4-5-6(2)7/h3-5H2,1-2H3
InChIKeyQQZOPKMRPOGIEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility10 to 50 mg/mL at 72° F (NTP, 1992)
0.17 M
17.2 mg/mL at 20 °C
1.4 wt% in water at 20 °C
Sol in acetone;  miscible in ethanol and ether
In water, 1.72X10+4 mg/L at 20 °C
17.5 mg/mL at 20 °C
Solubility in water, g/100ml at 20 °C: 1.4
2%
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





2-Hexanone (CAS 591-78-6) Technical Specifications and Industrial Solvent Profile for Scientific Procurement


2-Hexanone (methyl butyl ketone, MBK; CAS 591-78-6) is a C6 linear aliphatic ketone with molecular formula C6H12O and molar mass 100.16 g/mol [1]. It is a colorless to light yellow liquid with a characteristic acetone-like odor, exhibiting a boiling point of 127.6 °C, density of 0.812 g/mL at 25 °C, and limited water solubility of 14–20 g/L at 20 °C [1]. The compound is miscible with common organic solvents including ethanol, acetone, and diethyl ether, and serves as a medium-evaporating solvent in lacquers, inks, nitrocellulose coatings, resins, and waxes . It is also employed as a chemical intermediate in organic synthesis, including in transfer hydrogenation reactions and the preparation of (±)-monomorine .

Why 2-Hexanone Cannot Be Replaced by Common Ketone Solvents in Critical Applications


Generic substitution among ketone solvents (acetone, 2-butanone, 2-pentanone, 4-methyl-2-pentanone) is often attempted for cost or supply chain reasons; however, 2-hexanone occupies a distinct physicochemical niche that precludes simple interchange. Its evaporation index of 8.1 (relative to diethyl ether) is significantly lower than that of acetone (1.9) and MIBK (7.6), while its water solubility (14–20 g/L) is intermediate between the high water miscibility of acetone and the low solubility of MIBK (2% w/w) [1][2]. These differences directly impact coating flow and leveling, extraction selectivity, and drying time in industrial formulations [1][3]. Furthermore, 2-hexanone is distinguished from its isomer 3-hexanone by a relative volatility difference sufficient to enable extractive distillation separation with butoxypropanol as the entrainer, a property exploited in isomer purification [4]. Regulatory constraints, particularly the compound's recognized neurotoxicity and stringent occupational exposure limits (NIOSH REL: 1 ppm TWA; ACGIH TLV: 5 ppm TWA), further restrict substitution by less toxic but functionally distinct alternatives [1][5].

Quantitative Differentiation of 2-Hexanone Against Ketone Solvent Comparators: Evaporation, Solubility, and Phase Behavior


Evaporation Rate: 2-Hexanone Offers 4.3× Slower Evaporation than Acetone, Enabling Superior Coating Flow and Leveling

2-Hexanone exhibits an evaporation index of 8.1 relative to diethyl ether (ether = 1), as reported in the INRS CarAtex database [1]. In contrast, acetone has an evaporation index of 1.9 under identical conditions [2]. This represents a 4.3-fold slower evaporation rate for 2-hexanone, which directly translates to extended wet-edge time, improved flow and leveling, and reduced surface defects in lacquer and coating applications [3]. Methyl isobutyl ketone (MIBK), a branched C6 ketone, has a reported evaporation index of 7.6 (ether = 1), which is only 6% faster than 2-hexanone . This small difference, however, can be critical in high-solids formulations where precise solvent evaporation profiles dictate final film properties [3].

solvent evaporation coating formulation industrial finishing

Aqueous Solubility: 2-Hexanone Bridges the Gap Between Water-Miscible and Water-Immiscible Ketones

2-Hexanone has a measured water solubility of 14–20 g/L at 20 °C [1]. This places it intermediate between acetone (fully miscible, effectively infinite solubility) and MIBK (approximately 2% w/w, ~20 g/L but with higher hydrophobicity due to branching) [2]. Within the linear 2-alkanone series, a systematic trend is observed: 2-butanone is highly water-soluble (~275 g/L at 20 °C), while 2-heptanone exhibits significantly lower solubility (~4.3 g/L at 25 °C) [3][4]. 2-Hexanone's solubility of ~17.2 g/L at 20 °C provides a practical balance, allowing it to function as a moderate polarity solvent in biphasic reaction systems where acetone would homogenize phases and MIBK would phase-separate too aggressively [5].

aqueous solubility liquid-liquid extraction partitioning

Henry's Law Constant: 2-Hexanone Volatility from Aqueous Solution Is 2.7× Higher than Acetone

Henry's law constant (H) governs partitioning between aqueous solution and the gas phase, critical for predicting emissions from wastewater, air stripping efficiency, and headspace analysis. For 2-hexanone, H at 37 °C is 24.4 atm·L/mol (dimensionless H = 1.02 × 10⁻²) as determined by static headspace-GC [1]. Under comparable conditions (25–37 °C), acetone has a significantly lower H of approximately 3.97 × 10⁻⁵ atm·m³/mol, translating to a dimensionless H of ~1.6 × 10⁻³ [2]. This represents a 6.4-fold higher Henry's law constant for 2-hexanone at 25 °C, and a 2.7-fold difference at 37 °C [1]. The practical consequence is that 2-hexanone volatilizes much more readily from aqueous solution, an advantage in stripping and headspace sampling applications, but a regulatory concern for emission control [3].

Henry's law volatility environmental fate stripping

Vapor Pressure: 2-Hexanone Is 23× Less Volatile than Acetone at Ambient Temperature

At 20 °C, 2-hexanone has a vapor pressure of 1.3 kPa (9.75 mmHg) [1]. Acetone, by comparison, exhibits a vapor pressure of approximately 24.7 kPa (185 mmHg) at the same temperature [2]. This 19-fold difference in vapor pressure (2-hexanone is ~5% of acetone's volatility) has direct implications for workplace exposure, flammability hazard, and VOC emissions . In the linear 2-alkanone series, vapor pressure at 20 °C decreases monotonically: 2-butanone ~10.5 kPa, 2-pentanone ~3.7 kPa, and 2-hexanone 1.3 kPa [3]. 2-Hexanone's vapor pressure of 1.3 kPa positions it at the transition between medium-volatility solvents and low-volatility coalescing agents, influencing its selection in high-solids coatings where VOC content is regulated [4].

vapor pressure volatility flammability VOC

Isomer Separation: 2-Hexanone Can Be Purified from 3-Hexanone via Extractive Distillation with Butoxypropanol

2-Hexanone and its isomer 3-hexanone have boiling points of 127 °C and 123 °C, respectively, yielding a relative volatility of only 1.03, which precludes economical separation by conventional distillation [1]. U.S. Patent 5,147,512 demonstrates that butoxypropanol, when used as an extractive distillation agent, alters the relative volatility sufficiently to enable efficient separation [1]. This method is specific to the 2-hexanone/3-hexanone pair; different entrainers are required for other ketone isomer separations (e.g., dipropylene glycol for 2-pentanone/3-pentanone) [1]. The ability to isolate high-purity 2-hexanone from mixed ketone streams is critical for analytical standards, pharmaceutical intermediates, and specialty solvent applications where isomer purity directly impacts performance .

isomer separation extractive distillation relative volatility

Validated Application Scenarios for 2-Hexanone Based on Quantitative Differentiation Evidence


Medium-Evaporating Solvent in Nitrocellulose and Vinyl Coatings

2-Hexanone's evaporation index of 8.1 (ether = 1) provides a controlled drying profile that is 4.3× slower than acetone [1]. This enables improved flow and leveling in nitrocellulose lacquers, vinyl copolymer coatings, and alkyd finishes, reducing surface defects such as orange peel and brush marks. Its solubility in common organic solvents and moderate water tolerance allow formulation flexibility not achievable with faster ketones [1][2].

Solvent for Biphasic Reactions and Liquid-Liquid Extraction

With a water solubility of 14–20 g/L, 2-hexanone partitions predictably between aqueous and organic phases, unlike acetone which fully mixes and MIBK which aggressively phase-separates . This intermediate solubility is exploited in biphasic catalysis, such as transfer hydrogenation of ketones, where controlled water contact is required . Its Henry's law constant of ~1.02 × 10⁻² (dimensionless) further facilitates headspace sampling and air stripping applications [3].

Analytical Reference Standard for Environmental and Food Testing

2-Hexanone is a naturally occurring volatile organic compound found in fruits, cheese, and as a microbial metabolite. Its distinct retention time and mass spectrum, coupled with a well-defined Henry's law constant (24.4 atm·L/mol at 37 °C), make it a reliable analytical standard for GC-MS and GC-FID quantification in environmental monitoring and food authenticity studies [3][4]. High-purity grades (>98–99%) are essential for calibration curve generation and method validation .

Synthetic Intermediate in Alkaloid and Pheromone Synthesis

2-Hexanone serves as a versatile C6 building block in organic synthesis. It is employed in the preparation of (±)-monomorine, an indolizidine alkaloid, via multistep sequences . Additionally, its reduction to 2-hexanol via transfer hydrogenation is a well-established model reaction for evaluating chiral catalysts, where the linear alkyl chain presents a distinct steric and electronic profile compared to aromatic ketones [5]. The ability to source high-purity 2-hexanone free from 3-hexanone contamination is critical for achieving reproducible synthetic outcomes [6].

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